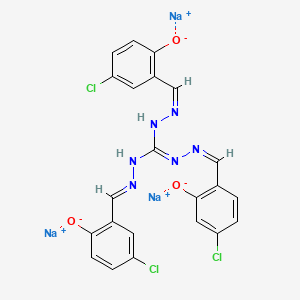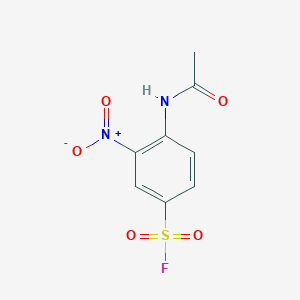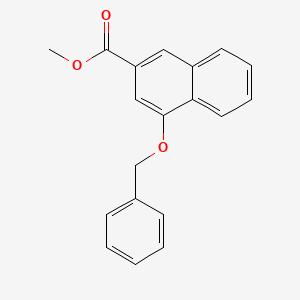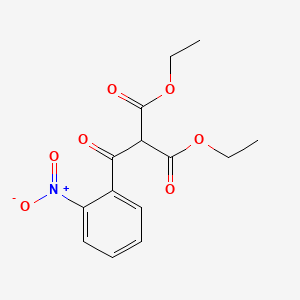
3-(Pyrimidin-2-yl)cyclobutanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrimidin-2-yl)cyclobutanol is a heterocyclic compound that features a pyrimidine ring attached to a cyclobutanol moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. Pyrimidine derivatives are known for their diverse pharmacological properties, making them valuable in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-2-yl)cyclobutanol typically involves the formation of the pyrimidine ring followed by the introduction of the cyclobutanol group. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, a Diels-Alder reaction between a pyrimidine derivative and a suitable dienophile can be employed . The reaction conditions often include the use of catalysts such as magnesium oxide nanoparticles to enhance the yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrimidin-2-yl)cyclobutanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines
Scientific Research Applications
3-(Pyrimidin-2-yl)cyclobutanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Pyrimidin-2-yl)cyclobutanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes or modulate receptors associated with cellular signaling. The compound’s structure allows it to bind to active sites or allosteric sites of target proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Known for its antifibrotic activity.
N-(Pyrimidin-2-yl)alkyl/arylamide: Exhibits quorum sensing inhibitory effects against bacterial biofilms.
Pyrazolopyrimidine: Used in the design of pharmaceutical compounds with antimicrobial and antitumor activities.
Uniqueness
3-(Pyrimidin-2-yl)cyclobutanol is unique due to its cyclobutanol moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrimidine derivatives and contributes to its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
3-pyrimidin-2-ylcyclobutan-1-ol |
InChI |
InChI=1S/C8H10N2O/c11-7-4-6(5-7)8-9-2-1-3-10-8/h1-3,6-7,11H,4-5H2 |
InChI Key |
DNWRUQIOHAGJGG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1O)C2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Chloro-4-{[(2-chloro-4-nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13353473.png)



![(1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B13353506.png)

![6-Methyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13353530.png)
![trans-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine](/img/structure/B13353532.png)



